(3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
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Overview
Description
Preparation Methods
The synthesis of (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves the use of 1,2-O-isopropylidene-D-allofuranose as a starting material. The reaction proceeds through the following steps :
Oxidation: 1,2-O-isopropylidene-D-allofuranose is oxidized using sodium periodate in a mixture of methanol and water at 0°C to room temperature for 3 hours.
Reduction: The resulting product is then reduced using sodium tetrahydroborate in ethanol at 0°C to room temperature for 16 hours.
Purification: The final product is purified by column chromatography over silica gel using a gradient elution of dichloromethane and methanol.
Chemical Reactions Analysis
Alpha-D-ribofuranose, 1,2-O-(1-methylethylidene)- undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include sodium periodate for oxidation and sodium tetrahydroborate for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Alpha-D-ribofuranose, 1,2-O-(1-methylethylidene)- is widely used in scientific research, particularly in glycobiology . Its applications include:
Carbohydrate Chemistry: Studying the structure, synthesis, and function of carbohydrates.
Enzymology: Investigating the enzymes involved in glycan formation and degradation.
Protein-Glycan Recognition: Understanding how proteins recognize and interact with glycans.
Biological Systems: Exploring the role of glycans in various biological processes.
Mechanism of Action
The mechanism of action of (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its interaction with various molecular targets and pathways in biological systems. It plays a role in carbohydrate chemistry and enzymology, influencing glycan formation and degradation .
Comparison with Similar Compounds
Alpha-D-ribofuranose, 1,2-O-(1-methylethylidene)- can be compared with other similar compounds such as :
D-Ribofuranose, 2,3-O-(1-methylethylidene), 1,5-diacetate: Used in glycobiology research.
1,2-O-Isopropylidene-α-D-ribofuranose: Another derivative of ribose with similar applications.
The uniqueness of (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol lies in its specific structure and the particular reactions it undergoes, making it valuable for specific biochemical studies.
Properties
IUPAC Name |
(3aR,5R,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUQZVBVVJJRKM-DBRKOABJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)CO)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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